molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No. B184417
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
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Patent
US07626020B2

Procedure details

Lithium granules (8.2 g) and tetrahydrofuran (670 g) were charged to a reactor under an argon atmosphere and the mixture cooled to −35° C. 4-Chlorotoluene (74.3 g) was added at −35° C. and the mixture was held at this temperature for 6 hours. The resultant solution was added to a suspension of 2-(4-bromophenyl)-1,3,4-oxadiazole (124.4 g) in tetrahydrofuran (800 g) at −65° C. After 30 mins a solution of n-hexyllithium (33% w/w in hexanes) (240 ml) was then added at −65° C. After a further 30 min triisopropylborate (230.8 g) was then added maintaining the reaction mixture at −65° C. The reaction mixture was allowed to warm to −35° C. and drowned out into a solution of acetic acid (91.5 g) in water (688 g). The resultant solid was isolated, washed with THF and water, and dried to yield the title compound (92.2 g, 88%).
Quantity
91.5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
670 g
Type
solvent
Reaction Step Two
Quantity
74.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
124.4 g
Type
reactant
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Four
Quantity
240 mL
Type
reactant
Reaction Step Five
Quantity
230.8 g
Type
reactant
Reaction Step Six
Name
Quantity
688 g
Type
solvent
Reaction Step Seven
Yield
88%

Identifiers

REACTION_CXSMILES
[Li].ClC1C=CC(C)=CC=1.Br[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[O:18][CH:19]=[N:20][N:21]=2)=[CH:13][CH:12]=1.C([Li])CCCCC.C([O:32][B:33](OC(C)C)[O:34]C(C)C)(C)C>O1CCCC1.O.C(O)(=O)C>[O:18]1[CH:19]=[N:20][N:21]=[C:17]1[C:14]1[CH:15]=[CH:16][C:11]([B:33]([OH:34])[OH:32])=[CH:12][CH:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
91.5 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
670 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
74.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
124.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC=NN1
Name
Quantity
800 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
240 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Step Six
Name
Quantity
230.8 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Seven
Name
Quantity
688 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture at −65° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −35° C.
CUSTOM
Type
CUSTOM
Details
The resultant solid was isolated
WASH
Type
WASH
Details
washed with THF and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 92.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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